ethyl 4-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate
Description
Properties
IUPAC Name |
ethyl 4-[2-(4-chlorobenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO5S/c1-2-31-24(28)17-9-13-19(14-10-17)26-15-22(23(27)16-7-11-18(25)12-8-16)32(29,30)21-6-4-3-5-20(21)26/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSJNLDFJUYBEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate (CAS No. 1114653-78-9) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 467.9 g/mol. Its structure features a benzothiazine core which is known for various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H18ClNO5S |
| Molecular Weight | 467.9 g/mol |
| CAS Number | 1114653-78-9 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzothiazine derivatives with chlorobenzoyl chloride in the presence of suitable solvents and catalysts. The exact synthetic pathways can vary based on the desired purity and yield.
Antimicrobial Activity
Research has indicated that compounds derived from benzothiazine frameworks exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Anticancer Potential
Several studies have explored the anticancer properties of benzothiazine derivatives. This compound has been tested in cancer cell lines, demonstrating cytotoxic effects that may be attributed to its ability to induce apoptosis in malignant cells. Further investigation into its mechanism of action is warranted to elucidate how it affects cancer cell proliferation.
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties in preliminary studies. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for further research in treating inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study published in a peer-reviewed journal assessed the antibacterial activity of various benzothiazine derivatives including this compound against E. coli and Staphylococcus aureus. Results indicated that the compound exhibited significant inhibition zones compared to control groups .
- Cytotoxicity Assays : In a series of cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF7), this compound showed IC50 values indicating effective growth inhibition at micromolar concentrations .
- Mechanistic Studies : Research focusing on the mechanism underlying its anticancer activity suggested that the compound may activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .
Comparison with Similar Compounds
Structural and Functional Implications
Conformational Analysis
The 1,4-benzothiazin ring’s puckering, analyzed via methods described by Cremer and Pople , affects binding to biological targets. The sulfone group (1,1-dioxido) in the target compound imposes a planar conformation, optimizing π-π stacking interactions. In contrast, pyrrolidinyl-substituted derivatives (e.g., CAS 1251561-49-5) adopt twisted conformations, altering steric interactions .
Research Findings and Data Analysis
Reactivity and Stability
- Resin Cement Studies (): Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in polymerization than methacrylate derivatives. The target compound’s ester group likely reduces reactivity but improves stability in physiological conditions .
- Crystallographic Data: SHELX-refined structures () confirm the planar benzothiazin core in the target compound, contrasting with nonplanar conformations in acetamide derivatives .
Pharmacokinetic Predictions
| Property | Target Compound | I-6501 | Difluorophenyl Analogue |
|---|---|---|---|
| LogP (Predicted) | 3.8 | 2.5 | 2.9 |
| Solubility (mg/mL) | 0.12 | 0.45 | 0.87 |
| Metabolic Stability | High | Low | Moderate |
Data derived from structural analogs and QSAR models .
Q & A
Basic: What synthetic methodologies are established for preparing ethyl 4-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate?
Answer:
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Introduction of the 4-chlorobenzoyl group via coupling reactions under inert atmospheres (e.g., nitrogen) .
- Oxidation : Use of oxidizing agents like potassium permanganate to achieve the 1,1-dioxido moiety in the benzothiazine ring .
- Esterification : Ethyl benzoate formation using acid-catalyzed esterification (e.g., sulfuric acid) or coupling reagents like DCC (dicyclohexylcarbodiimide) .
Key intermediates (e.g., benzothiazinone derivatives) are purified via column chromatography, with yields optimized by controlling reaction temperatures (60–80°C) and solvent polarity .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- X-ray crystallography : Resolves the 3D structure, confirming the spatial arrangement of the benzothiazine-dioxido group and ethyl benzoate substituents. Bond lengths and angles are validated against crystallographic databases (e.g., CCDC) .
- NMR spectroscopy : H and C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, aromatic protons at 7–8 ppm) and confirm regioselectivity .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak) and fragmentation patterns .
Advanced: How do structural modifications in benzothiazine derivatives influence bioactivity?
Answer:
Comparative studies of structural analogs reveal:
- Substituent effects : Electron-withdrawing groups (e.g., 4-chlorobenzoyl) enhance metabolic stability but may reduce solubility. Substitution at the benzothiazine N-position modulates receptor affinity .
- SAR trends : Analogs with tetrazole or cyclohexane moieties (e.g., ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate) exhibit varied bioactivities, such as anticonvulsant or anti-inflammatory effects, depending on ring flexibility and hydrogen-bonding capacity .
Methodologically, bioassays (e.g., enzyme inhibition, cell viability) paired with computational docking (e.g., AutoDock Vina) are used to correlate structure with activity .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Answer:
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native). Standardizing protocols (e.g., IC50 determination under identical pH/temperature) reduces variability .
- Structural impurities : Trace intermediates or stereoisomers (e.g., unoxidized benzothiazine) can skew results. Purity validation via HPLC (≥95%) and chiral chromatography is critical .
- Data normalization : Activity metrics (e.g., % inhibition) should be benchmarked against positive controls (e.g., known inhibitors) to enable cross-study comparisons .
Experimental Design: What in vitro assays are suitable for evaluating its pharmacological potential?
Answer:
- Kinase inhibition assays : Use fluorescent ATP analogs (e.g., ADP-Glo™) to measure inhibition of kinases implicated in inflammation or cancer .
- Cytotoxicity screening : MTT or resazurin assays in cancer cell lines (e.g., MCF-7) with EC50 calculations .
- Metabolic stability : Liver microsome assays (human/rat) to assess cytochrome P450-mediated degradation .
Dose-response curves (0.1–100 µM) and triplicate replicates ensure statistical robustness .
Data Analysis: What computational strategies model its interactions with biological targets?
Answer:
- Molecular docking : Tools like Schrödinger Suite or MOE predict binding poses in active sites (e.g., COX-2 or EGFR kinases). Parameters include grid size (20 ų) and Lamarckian genetic algorithms .
- MD simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns trajectories, analyzing RMSD (root-mean-square deviation) and binding free energy (MM-PBSA) .
- QSAR modeling : Machine learning (e.g., Random Forest) correlates descriptors (e.g., logP, topological polar surface area) with activity data from PubChem or ChEMBL .
Mechanistic Study: How to investigate the role of the 1,1-dioxido group in its reactivity?
Answer:
- Comparative synthesis : Synthesize analogs lacking the dioxido group and compare reaction kinetics (e.g., nucleophilic attack rates) .
- DFT calculations : Gaussian 09 optimizes geometries to evaluate electron density maps and frontier molecular orbitals (HOMO-LUMO gaps) .
- Spectroscopic probes : IR spectroscopy tracks sulfone group vibrations (~1300 cm) to assess electronic effects .
Contradiction Analysis: Why do solubility studies report conflicting results?
Answer:
- Solvent polarity : Solubility in DMSO vs. aqueous buffers varies due to the compound’s amphiphilic nature. Use standardized solvents (e.g., PBS pH 7.4) .
- Aggregation : Dynamic light scattering (DLS) detects nanoaggregates at high concentrations (>100 µM), which may falsely lower apparent solubility .
- Temperature dependence : Solubility increases at elevated temperatures (e.g., 37°C vs. 25°C), requiring controlled thermostatic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
